molecular formula C14H11N3O B3877828 3-(pyridin-4-yliminomethyl)-1H-indol-2-ol

3-(pyridin-4-yliminomethyl)-1H-indol-2-ol

Cat. No.: B3877828
M. Wt: 237.26 g/mol
InChI Key: WMCNSEWNBNGVMH-UHFFFAOYSA-N
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Description

3-(pyridin-4-yliminomethyl)-1H-indol-2-ol is a heterocyclic compound that features both indole and pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yliminomethyl)-1H-indol-2-ol typically involves the condensation of 4-pyridinecarboxaldehyde with 2-aminoindole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yliminomethyl)-1H-indol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-(pyridin-4-ylaminomethyl)-1H-indol-2-ol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(pyridin-4-yliminomethyl)-1H-indol-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yliminomethyl)-1H-indol-2-ol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.

    Pyridine derivatives: Compounds such as pyridine-4-carboxaldehyde and pyridine-4-amine share the pyridine moiety.

Uniqueness

3-(pyridin-4-yliminomethyl)-1H-indol-2-ol is unique due to the combination of indole and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(pyridin-4-yliminomethyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-12(9-16-10-5-7-15-8-6-10)11-3-1-2-4-13(11)17-14/h1-9,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCNSEWNBNGVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(pyridin-4-yliminomethyl)-1H-indol-2-ol
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3-(pyridin-4-yliminomethyl)-1H-indol-2-ol
Reactant of Route 3
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol
Reactant of Route 4
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol
Reactant of Route 5
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol
Reactant of Route 6
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol

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